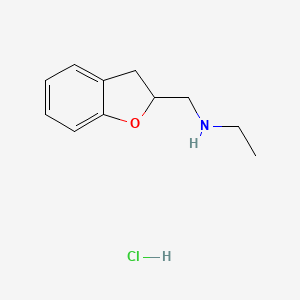

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

Übersicht

Beschreibung

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride typically involves the following steps:

Formation of 2,3-dihydrobenzofuran: This is achieved by treating 2-phenoxyethanol with zinc chloride at elevated temperatures (225°C) to induce cyclization.

Alkylation: The 2,3-dihydrobenzofuran is then alkylated with an appropriate alkyl halide to introduce the ethylamine group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzofuran ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the ethylamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring or the ethylamine moiety.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name: N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO

- Molecular Weight: 215.71 g/mol

- CAS Number: 92146-71-9

- MDL Number: MFCD09028972

Structural Characteristics

The compound features a benzofuran moiety, which is significant for its biological activity. The presence of an ethylamine group contributes to its interaction with various biological targets.

Pharmacological Applications

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests have shown effective inhibition of both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Cholinesterase Inhibition

- The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission regulation. Studies report the following inhibitory concentrations:

This selective inhibition suggests potential applications in treating conditions related to cholinergic dysfunction.Enzyme IC50 (µM) Acetylcholinesterase (AChE) 150 Butyrylcholinesterase (BChE) 45 -

Anti-inflammatory Properties

- In vivo studies have indicated that the compound may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation. This suggests its potential use in managing inflammatory diseases.

Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapies. This supports its potential as a novel antimicrobial agent.

Neuroprotective Effects

Research focused on neurodegenerative diseases revealed that the cholinesterase inhibitory activity of the compound correlates with improved cognitive function in animal models of Alzheimer's disease. This positions it as a candidate for further development in neuropharmacology.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride involves its interaction with molecular targets such as dopaminergic and histaminergic receptors. It acts as a ligand for these receptors, modulating their activity and influencing various biological pathways . This modulation can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases and conditions related to dopamine dysregulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine: Another benzofuran derivative with similar neuroprotective properties.

Benzothiophene derivatives: These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is unique due to its specific interaction with both dopaminergic and histaminergic receptors, which is not commonly observed in other benzofuran derivatives. This dual activity enhances its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases .

Biologische Aktivität

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Biological Activity

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Neuroprotective Effects : Demonstrated protective effects in models of neurotoxicity.

- Receptor Modulation : Interaction with histaminergic (H3R) and dopaminergic receptors (D2R and D3R).

- Potential Therapeutic Applications : Exploration as a therapeutic agent for conditions influenced by dopamine levels.

Target Receptors

The primary targets of this compound are:

- Histaminergic Receptor (H3R)

- Dopaminergic Receptors (D2R and D3R)

Mode of Action

This compound acts as a ligand for the H3R, D2R, and D3R receptors. Its interaction with these receptors leads to modulation of neurotransmitter levels, particularly dopamine, which plays a crucial role in various neurological functions.

Biochemical Pathways

This compound influences several biochemical pathways:

- Dopaminergic Pathway : By binding to D2R and D3R receptors, it modulates dopamine release and synaptic plasticity.

- Histaminergic Pathway : Interaction with H3R can affect histamine levels and related physiological processes.

Cellular Effects

The compound has been shown to affect various cell types, particularly neuronal cells. Key findings include:

- Influence on Cell Signaling : Modulates signaling pathways that regulate neurotransmitter release.

- Gene Expression : Alters gene expression profiles related to neuroprotection and neurotransmission.

Neuroprotective Studies

Research has highlighted the neuroprotective potential of this compound in models of cocaine-induced neurotoxicity. In vitro studies using SH-SY5Y neuronal cell lines demonstrated that the compound could mitigate dopamine-induced neurotoxicity, suggesting its potential use in treating neurodegenerative conditions.

| Study | Model | Findings |

|---|---|---|

| SH-SY5Y Cell Line | Protective effect against cocaine-induced neurotoxicity | |

| Dopaminergic Pathways | Modulation of dopamine levels through receptor interaction |

Pharmacological Applications

The compound's interactions with dopaminergic and histaminergic receptors indicate potential applications in treating:

- Neurological Disorders : Such as Parkinson's disease and schizophrenia.

- Addiction Therapies : Due to its ability to modulate dopamine pathways.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOUGRRZVNMMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CC2=CC=CC=C2O1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.